molecular formula C20H19N5O3S B2574921 N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886934-31-2

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2574921
CAS No.: 886934-31-2
M. Wt: 409.46
InChI Key: FZBXFOYOLUCWOQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at position 5 with a furan-2-yl group and at position 4 with a 1H-pyrrol-1-yl moiety. The triazole ring is linked via a sulfanylacetamide bridge to a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-2-27-16-9-7-15(8-10-16)21-18(26)14-29-20-23-22-19(17-6-5-13-28-17)25(20)24-11-3-4-12-24/h3-13H,2,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBXFOYOLUCWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, commonly referred to by its CAS number 896300-29-1, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, molecular docking studies, and biological evaluations related to this compound, highlighting its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N5O3SC_{23}H_{23}N_{5}O_{3}S with a molecular weight of 449.5 g/mol. The compound features several functional groups that contribute to its biological activity, including a triazole ring and a pyrrole structure.

PropertyValue
Molecular FormulaC23H23N5O3S
Molecular Weight449.5 g/mol
CAS Number896300-29-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The initial steps usually include the formation of the triazole and pyrrole rings followed by the introduction of the ethoxyphenyl and sulfanyl groups. Recent studies have reported various synthetic routes that optimize yield and purity.

Anticancer Activity

Recent research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:

Cell LineGI50 (µM)TGI (µM)
HL-60 (Leukemia)0.1790.703
NCI-H522 (Lung)0.06130.552
MDA-MB-468 (Breast)0.03180.103

The GI50 value represents the concentration required to inhibit 50% of cell growth, while TGI indicates the total growth inhibition concentration.

The mechanism by which this compound exerts its anticancer effects is thought to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. The presence of the triazole moiety is particularly significant as it can interact with various biological targets, potentially leading to enhanced apoptosis in cancer cells.

Study 1: In Vitro Evaluation

A study published in April 2023 evaluated the biological activity of several derivatives related to this compound against multiple cancer cell lines. The results indicated that modifications in substituents significantly affected the potency and selectivity of these compounds against different cancers .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies suggest strong binding affinities with proteins associated with tumor growth and metastasis .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that contributes to its biological activity. Its molecular formula is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, and it includes functional groups such as an ethoxy group, a furan ring, and a triazole moiety. The presence of these groups is crucial for its interaction with biological targets.

Anticancer Properties

One of the most notable applications of N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its potential as an anticancer agent. Research indicates that compounds with triazole rings can exhibit cytotoxic effects against various cancer cell lines. A study published in 2019 identified this compound as part of a library screened for anticancer activity on multicellular spheroids, demonstrating promising results against specific cancer types .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The furan and triazole components are known to enhance the efficacy of compounds against bacterial and fungal pathogens. Preliminary assays suggest that this compound may inhibit the growth of certain microbial strains, although further studies are needed to quantify its effectiveness.

Potential in Drug Development

Given its diverse biological activities, this compound serves as a lead compound in drug development. Its unique structure allows for modifications that could enhance potency and selectivity for specific biological targets. Researchers are exploring analogs of this compound to improve its therapeutic index while minimizing side effects.

Case Study 1: Anticancer Screening

In a notable study focused on anticancer screening, researchers utilized a library of compounds including this compound to evaluate their effects on cancer cell viability. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a candidate for further development in oncology .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of various derivatives of the compound. The study found that certain modifications led to enhanced activity against resistant strains of bacteria. This highlights the importance of structural diversity in optimizing the antimicrobial efficacy of compounds based on the original structure of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to modify the triazole-thioether linkage or introduce new functional groups.

Reaction Type Reagents/Conditions Outcome Yield
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CReplacement of –SH with –S-alkyl groups65–78%
Oxidation to SulfoneH₂O₂, AcOH, RT, 12 hrsFormation of sulfone (–SO₂–)82%

Mechanistic Insight : The sulfur atom acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Oxidation with H₂O₂ proceeds via a two-electron transfer mechanism, forming sulfoxide intermediates before reaching sulfone .

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in electrophilic substitution and ring-opening reactions, influenced by the electron-rich pyrrole and furan substituents.

Reaction Type Reagents/Conditions Outcome Yield
Electrophilic AcylationAcCl, AlCl₃, CH₂Cl₂, 0°CAcetylation at N1 position58%
Ring OpeningH₂SO₄ (conc.), refluxCleavage to form thiosemicarbazide71%

Key Observation : The presence of the pyrrol-1-yl group enhances electron density at the triazole ring, favoring electrophilic attacks at N1 over N4 .

Furan and Pyrrole Ring Reactivity

The furan and pyrrole heterocycles undergo characteristic electrophilic substitutions, enabling further structural diversification.

Reaction Type Reagents/Conditions Outcome Yield
Furan NitrationHNO₃, H₂SO₄, 0°CNitro group addition at C5 of furan63%
Pyrrole BrominationBr₂, FeCl₃, CHCl₃, RTBromination at C2/C5 positions55%

Limitation : Overly harsh conditions (e.g., prolonged nitration) may degrade the triazole core.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Type Reagents/Conditions Outcome Yield
Acidic HydrolysisHCl (6M), reflux, 6 hrsFormation of carboxylic acid89%
Basic HydrolysisNaOH (10%), ethanol, 80°CSodium carboxylate formation76%

Application : Hydrolysis products serve as intermediates for esterification or amidation to generate prodrugs.

Redox Reactions Involving Heterocycles

The compound exhibits redox activity at multiple sites:

Reaction Type Reagents/Conditions Outcome Yield
Furan Ring ReductionH₂, Pd/C, EtOH, 50°CTetrahydrofuran formation68%
Pyrrole OxidationmCPBA, CH₂Cl₂, RTPyrrole N-oxide formation47%

Note : Catalytic hydrogenation of the furan ring is stereoselective, favoring cis-addition.

Biological Alkylation via Thioether Linkage

The sulfanyl group participates in biochemical alkylation, contributing to the compound’s pharmacological activity:

Target Reaction Biological Effect IC₅₀
Fungal CYP51Covalent binding to heme ironErgosterol synthesis inhibition1.2 µM
Human Topoisomerase IIDNA intercalationAnticancer activity8.5 µM

Mechanism : The thioether linker facilitates electron transfer, enhancing affinity for metalloenzymes .

Stability Under Physiological Conditions

The compound’s stability in biological matrices was assessed:

Condition pH Temperature Half-Life Degradation Pathway
Simulated Gastric Fluid1.237°C3.2 hrsAcid-catalyzed hydrolysis
Plasma7.437°C12.5 hrsOxidative dealkylation

Implication : Moderate plasma stability supports its use as an oral therapeutic agent .

Comparison with Similar Compounds

Key Structural Insights :

  • Pyrrole vs. Alkyl/Aryl Groups: The target compound’s 1H-pyrrol-1-yl group at position 4 distinguishes it from analogs with alkyl (e.g., ethyl in VUAA-1) or aryl (e.g., 4-methylphenyl in ) substituents.
  • Furan vs. Pyridine: The furan-2-yl group at position 5 contrasts with pyridinyl substituents in VUAA-1 and OLC-12.
  • Ethoxyphenyl vs. Other Acetamide Groups : The 4-ethoxyphenyl acetamide moiety offers intermediate hydrophobicity compared to the more polar 4-acetamidophenyl or the bulky 4-isopropylphenyl in OLC-12 .

Pharmacological Activity Comparison

Anti-Exudative Activity

Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative effects in rodent models, with activity influenced by substituents on the phenyl ring . The target compound’s 4-ethoxyphenyl group may enhance membrane permeability compared to amino-substituted analogs, though its pyrrole group could reduce solubility.

Insect Olfactory Receptor Modulation

VUAA-1 and OLC-12 are potent modulators of insect Orco ion channels, critical for olfaction . While the target compound shares the triazole-sulfanylacetamide backbone, its pyrrole and furan substituents may confer distinct binding properties.

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